molecular formula C9H9BrOS B14035420 1-Bromo-3-(4-mercaptophenyl)propan-2-one

1-Bromo-3-(4-mercaptophenyl)propan-2-one

Cat. No.: B14035420
M. Wt: 245.14 g/mol
InChI Key: UQZKIGCEWQBWJB-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9BrOS and a molecular weight of 245.14 g/mol . This compound is characterized by the presence of a bromine atom, a mercaptophenyl group, and a propanone moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-3-(4-mercaptophenyl)propan-2-one involves several steps. One common method includes the bromination of 3-(4-mercaptophenyl)propan-2-one. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination of the compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Bromo-3-(4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, sodium ethoxide, and primary or secondary amines.

    Oxidation Reactions: The mercaptophenyl group can be oxidized to form sulfonyl or sulfinyl derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.

    Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-3-(4-mercaptophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.

    Medicine: Research has explored its potential as a precursor for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Bromo-3-(4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The mercaptophenyl group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. These interactions can modulate enzymatic activity and cellular pathways .

Comparison with Similar Compounds

1-Bromo-3-(4-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:

    3-Bromo-1-(4-bromophenyl)propan-1-one: This compound has two bromine atoms and is used in similar substitution reactions.

    1-Bromo-3-(4-hydroxyphenyl)propan-2-one: This compound has a hydroxy group instead of a mercapto group, leading to different reactivity and applications.

    1-Bromo-3-(4-nitrophenyl)propan-2-one: The presence of a nitro group in this compound makes it useful in the synthesis of nitroaromatic compounds.

The uniqueness of this compound lies in its combination of bromine and mercapto groups, which provide distinct reactivity and versatility in chemical synthesis .

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-bromo-3-(4-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9BrOS/c10-6-8(11)5-7-1-3-9(12)4-2-7/h1-4,12H,5-6H2

InChI Key

UQZKIGCEWQBWJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CBr)S

Origin of Product

United States

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